molecular formula C10H18N2O4 B2830637 ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate CAS No. 1400561-44-5

ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate

Cat. No. B2830637
CAS RN: 1400561-44-5
M. Wt: 230.264
InChI Key: OGGIQSQGNRQNMO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate” is a complex organic molecule. Based on its name, it likely contains an ethyl group, a pentanoate group, and two amino groups, one of which is attached to a hydroxyethyl group .

Scientific Research Applications

Anticancer Applications

  • Schiff base organotin(IV) complexes, synthesized using derivatives related to ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate, have been explored as potential anticancer drugs. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, outperforming common chemotherapy drugs like doxorubicin and cisplatin in some cases (Basu Baul et al., 2009).

Chemical Synthesis and Modification

  • Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate, a compound related to the chemical structure , is used in the synthesis of isoxazole and pyrazole derivatives. These compounds are important in the development of various pharmaceuticals and agrochemicals (Vicentini et al., 2000).

Material Science

  • The compound and its derivatives are used in the synthesis of Schiff base compounds, which have applications in material science, particularly in the area of nonlinear optics. These compounds show potential in optical limiting applications due to their nonlinear refractive indices (Abdullmajed et al., 2021).

Enzymatic Synthesis

  • In biochemical research, derivatives of ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate are used in chemo-enzymatic processes to create compounds with specific chiral centers. These methods are significant in the synthesis of complex organic molecules (Akeboshi et al., 1998).

Pharmacology

  • In pharmaceutical research, the compound's derivatives are involved in synthesizing heterocyclic systems, which are foundational in creating various pharmaceutical agents. These systems include pyrones and ferrocene-containing heterocyclic systems (Malzogu et al., 2000).

Wine Chemistry

  • In the field of food chemistry, specifically wine analysis, derivatives of this compound, such as ethyl 2-hydroxy-3-methylbutanoate, have been studied for their chemical and sensory characteristics in wines. These studies contribute to understanding the complex flavor profiles of wines (Gammacurta et al., 2018).

properties

IUPAC Name

ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h13-14H,3-6H2,1-2H3,(H2,11,12)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHVYTJMLHBZJZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C(=NCCO)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C(=NCCO)N)\C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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